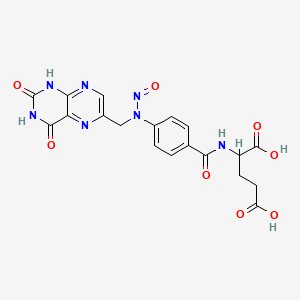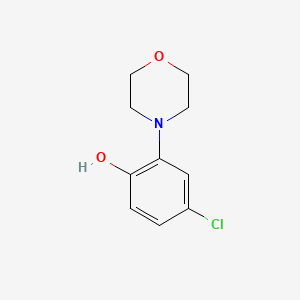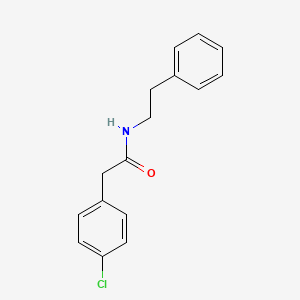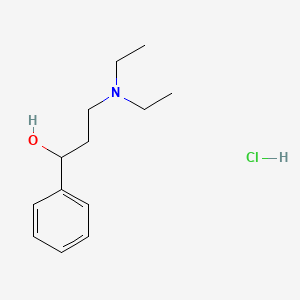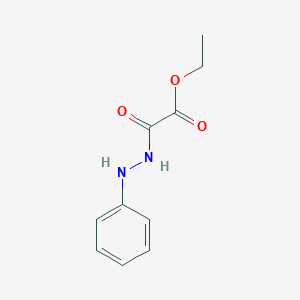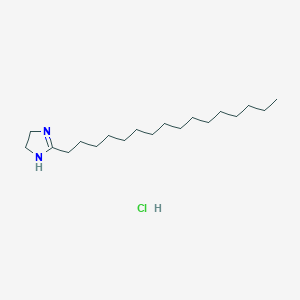
2-hexadecyl-4,5-dihydro-1H-imidazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecyl-4,5-dihydro-1H-imidazole;hydrochloride is a chemical compound with the molecular formula C19H38N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hexadecyl-4,5-dihydro-1H-imidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis protocols, including the use of catalysts like erbium triflate for the synthesis of highly substituted imidazole derivatives . The process is designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hexadecyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
2-Hexadecyl-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-hexadecyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar in structure but with a heptadecyl group instead of a hexadecyl group.
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Contains a phenylmethyl group instead of a hexadecyl group.
1H-Imidazole, 4,5-dihydro-2-methyl-: Contains a methyl group instead of a hexadecyl group.
Uniqueness
2-Hexadecyl-4,5-dihydro-1H-imidazole is unique due to its specific alkyl chain length, which can influence its physical and chemical properties, such as solubility and reactivity . This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
70353-34-3 |
|---|---|
Molecular Formula |
C19H39ClN2 |
Molecular Weight |
331.0 g/mol |
IUPAC Name |
2-hexadecyl-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C19H38N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20-17-18-21-19;/h2-18H2,1H3,(H,20,21);1H |
InChI Key |
VDNNTFXROINHPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=NCCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one](/img/structure/B13998066.png)
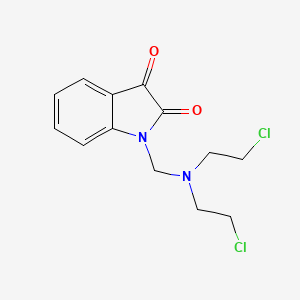
![Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester](/img/structure/B13998079.png)

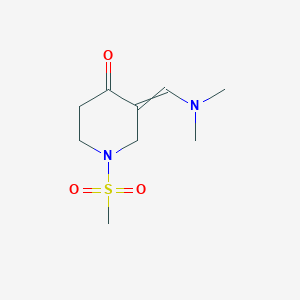
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)
